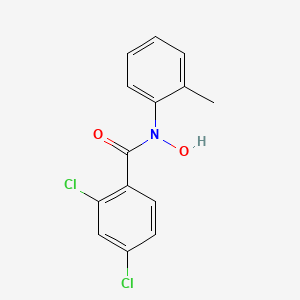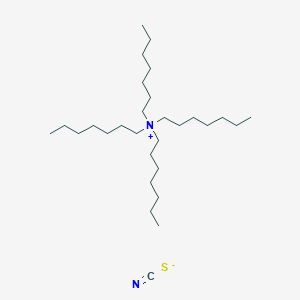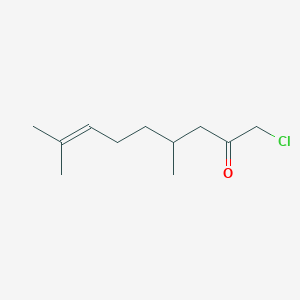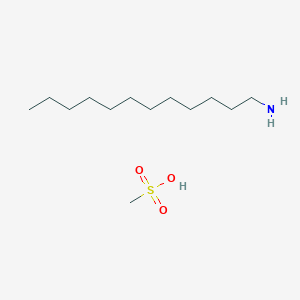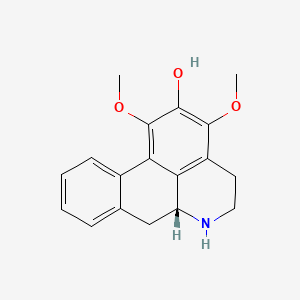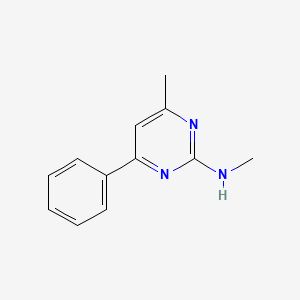![molecular formula C29H23GeN B14429198 N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline CAS No. 82505-82-6](/img/structure/B14429198.png)
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline is an organogermanium compound that features a unique structure combining a germanium atom with a butadiyne linkage and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a triphenylgermyl group with a butadiyne linkage, followed by the introduction of an aniline moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium oxides, while substitution reactions can introduce various functional groups onto the aniline ring.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Wirkmechanismus
The mechanism by which N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline exerts its effects is not fully understood. it is believed to interact with molecular targets through its germanium and aniline moieties. These interactions may involve binding to specific proteins or enzymes, thereby modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: This compound is similar in structure but contains a tin atom instead of germanium.
N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline: This compound features a silicon atom in place of germanium.
Uniqueness
N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of the germanium atom, which imparts distinct electronic and chemical properties. This makes it particularly interesting for applications in materials science and organic electronics, where the germanium atom can influence the compound’s conductivity and reactivity.
Eigenschaften
CAS-Nummer |
82505-82-6 |
|---|---|
Molekularformel |
C29H23GeN |
Molekulargewicht |
458.1 g/mol |
IUPAC-Name |
N-methyl-N-(4-triphenylgermylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C29H23GeN/c1-31(29-22-12-5-13-23-29)25-15-14-24-30(26-16-6-2-7-17-26,27-18-8-3-9-19-27)28-20-10-4-11-21-28/h2-13,16-23H,1H3 |
InChI-Schlüssel |
FVFPCRUZFQUITF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



